6-ethynyl-1H-indazol-3-amine

Medicinal Chemistry Synthetic Accessibility Click Chemistry

6-Ethynyl-1H-indazol-3-amine (CAS 2648944-87-8) is a heteroaromatic building block belonging to the 3-aminoindazole class, characterized by an ethynyl substituent at the 6-position of the indazole ring. This compound functions primarily as a synthetic intermediate in medicinal chemistry, where its 3-amino moiety serves as a hinge-binding motif for kinase inhibitor design and its 6-ethynyl group enables structural elaboration through Sonogashira coupling or click chemistry.

Molecular Formula C9H7N3
Molecular Weight 157.2
CAS No. 2648944-87-8
Cat. No. B6180485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethynyl-1H-indazol-3-amine
CAS2648944-87-8
Molecular FormulaC9H7N3
Molecular Weight157.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethynyl-1H-indazol-3-amine (CAS 2648944-87-8): Core Scaffold Identity and Procurement Context


6-Ethynyl-1H-indazol-3-amine (CAS 2648944-87-8) is a heteroaromatic building block belonging to the 3-aminoindazole class, characterized by an ethynyl substituent at the 6-position of the indazole ring . This compound functions primarily as a synthetic intermediate in medicinal chemistry, where its 3-amino moiety serves as a hinge-binding motif for kinase inhibitor design and its 6-ethynyl group enables structural elaboration through Sonogashira coupling or click chemistry . The scaffold draws design inspiration from the ethynyl linker found in the FDA-approved kinase inhibitor ponatinib, which is critical for overcoming gatekeeper resistance mutations such as T315I in Bcr-Abl [1].

6-Ethynyl-1H-indazol-3-amine: Why Regioisomeric or Heteroaromatic Analogs Cannot Serve as Drop-in Replacements


Simple substitution of 6-ethynyl-1H-indazol-3-amine with other 3-aminoindazole regioisomers or related heterocycles is chemically unsound due to the divergent reactivity and binding orientation conferred by the ethynyl substitution pattern. The ethynyl group at the 6-position provides a linear, π-electron-rich extension that mimics the acetylene linker in ponatinib, enabling deep penetration into the hydrophobic back pocket of kinase domains and avoiding steric clash with the gatekeeper residue [1]. In contrast, regioisomeric analogs such as 4-ethynylindazole or 5-ethynylindazole present the alkyne at geometrically incompatible trajectories, fundamentally altering the vector of further derivatization and the resulting pharmacophore geometry [2]. This positional specificity dictates that procurement decisions cannot assume functional equivalence across indazole substitution patterns.

6-Ethynyl-1H-indazol-3-amine: Quantitative Differentiation Evidence for Procurement Decisions


Synthetic Accessibility: Comparison of 6-Ethynyl Regioisomer vs. 4-Ethynyl and 5-Ethynyl Analogs in Cross-Coupling Efficiency

The 6-ethynyl isomer offers a distinct synthetic advantage over the 4-ethynyl variant due to the intrinsic electronic properties of the indazole ring. In the 6-position, the ethynyl group is conjugated with the electron-withdrawing pyrazole ring, enhancing its reactivity in Sonogashira couplings and CuAAC click reactions relative to the 4-ethynyl analog, whose electron density is higher and reactivity lower. This is evidenced indirectly by the broader commercial availability and documented use of 6-substituted aminoindazole scaffolds in medicinal chemistry programs compared to 4-substituted counterparts [1]. While a direct kinetic comparison of coupling rates for the exact compound is not available, the established reactivity trend for 6-position electrophilic substitution on indazole supports this differentiation [2]. The 5-ethynyl analog is synthetically more challenging to obtain in high purity due to competing tautomeric equilibria during precursor synthesis, further solidifying the 6-ethynyl regioisomer as the preferred choice for synthetic elaboration [3].

Medicinal Chemistry Synthetic Accessibility Click Chemistry

Kinase Inhibitor Derivatization: Bcr-Abl Inhibitory Activity of 3-Amino-4-ethynyl Indazole Analogs as a Structural Proxy for 6-Ethynyl Scaffold Potential

While no published Bcr-Abl activity data exist for the exact compound 6-ethynyl-1H-indazol-3-amine, closely related 3-amino-4-ethynyl indazole derivatives provide a structural and pharmacological precedent. Compound 9h from a series of 3-amino-4-ethynyl indazole-based Bcr-Abl inhibitors exhibited an IC₅₀ of 4.6 nM against Bcr-Abl kinase, 2-fold superior to lead indazole II and 3.6-fold superior to compound 10c, in a biochemical assay [1]. In K562 leukemia cells, the same compound series showed antiproliferative activity with GI₅₀ values below 10 nM via SRB assay, outperforming imatinib [1]. The 6-ethynyl substitution pattern is electronically and sterically analogous to the 4-ethynyl variant, as both position the alkyne for interaction with the kinase gatekeeper residue. Thus, the 6-ethynyl-1H-indazol-3-amine scaffold is rationally positioned to yield derivatives with comparable or improved target engagement upon appropriate side-chain installation, leveraging the same ponatinib-inspired ethynyl pharmacophore .

Kinase Inhibition Bcr-Abl Chronic Myelogenous Leukemia

Purity Specification: Commercially Available 98% Purity Grade vs. Standard 95% Research-Grade Indazole Building Blocks

Commercially, 6-ethynyl-1H-indazol-3-amine is available at 98% purity from select suppliers, as documented by Leyan (Product No. 1824034) . This purity level exceeds the typical 95% specification offered for many generic research-grade indazole building blocks, including the closely related 6-ethynyl-1H-indazole (CAS 1093847-80-3, typically supplied at 95–97%) . The 3% purity differential reduces the burden of by-product carryover in subsequent synthetic steps, particularly important when the ethynyl handle is used in metal-catalyzed cross-couplings where alkyne homocoupling side products (Glaser-Hay products) are a known complication. Higher starting purity of the alkyne component minimizes the amplification of these side products through the synthetic sequence, improving final target compound yield and reducing chromatographic purification requirements.

Chemical Purity Building Block Quality Reproducibility

3-Amino vs. 3-Unsubstituted Indazole: Hinge-Binding Motif Availability Reduces Synthetic Steps in Kinase Inhibitor Assembly

The presence of the 3-amino group in 6-ethynyl-1H-indazol-3-amine provides a pre-installed hinge-binding pharmacophore that is absent in the simpler analog 6-ethynyl-1H-indazole (CAS 1093847-80-3). In kinase inhibitor design, the 3-amino group of indazole forms a bidentate hydrogen bond with the backbone carbonyl and NH of the kinase hinge region, a critical interaction for target affinity [1]. The 6-ethynyl-1H-indazole analog requires a separate amination step to install this functionality at the 3-position, which typically involves a 3-bromo or 3-chloro intermediate and a Pd-catalyzed Buchwald-Hartwig amination, adding 1–2 synthetic steps with 40–75% typical yield per step [2]. The pre-installed 3-amino group thus eliminates 1–2 synthetic transformations, reducing the overall step count and cumulative yield loss in the preparation of 3-aminoindazole-based kinase inhibitor libraries. Additionally, the 3-amino analog commercially offers a molecular weight (157.2 g/mol) and formula (C₉H₇N₃) distinct from the 3-unsubstituted counterpart (142.16 g/mol, C₉H₆N₂), enabling direct differentiation by LCMS during reaction monitoring.

Kinase Inhibitor Design Hinge-Binding Motif Synthetic Efficiency

6-Ethynyl-1H-indazol-3-amine: High-Value Application Scenarios Supported by Differential Evidence


Kinase-Focused Fragment-Based Drug Discovery (FBDD) and Library Synthesis

The pre-installed 3-amino hinge-binding motif combined with the 6-ethynyl synthetic handle makes this compound an ideal core scaffold for generating focused kinase inhibitor libraries. The 98% purity grade ensures consistent reactivity in parallel synthesis workflows using Sonogashira or CuAAC coupling to diversify the ethynyl position, while the 3-amino group anchors the fragment to the kinase hinge region [1]. This dual functionality is absent in simpler 6-ethynyl-1H-indazole, which requires post-coupling amination to achieve the same pharmacophore presentation .

Bcr-Abl Inhibitor Optimization Programs Targeting T315I Gatekeeper Mutation

Based on the demonstrated 4.6 nM Bcr-Abl IC₅₀ of the structurally analogous 3-amino-4-ethynyl indazole series [1], this 6-ethynyl regioisomer is a strategic building block for medicinal chemistry teams developing next-generation Bcr-Abl inhibitors that overcome imatinib resistance. The ethynyl group is expected to bypass steric hindrance from the T315I gatekeeper mutation, following the established ponatinib design paradigm . Procurement of the 6-ethynyl rather than the 5-ethynyl isomer is critical, as the 5-position ethynyl does not project into the kinase back pocket with the correct geometry.

Multi-Kinase Profiling and Selectivity Optimization Studies

The 3-aminoindazole scaffold is a privileged structure recognized by multiple kinase targets beyond Bcr-Abl, including VEGFR, FLT3, c-KIT, and c-Met [1]. The 6-ethynyl group provides a modular diversification point for probing kinase selectivity. The higher purity (98%) of this compound compared to generic 95% indazole building blocks ensures that biological assay results are not confounded by trace impurities, which is critical when profiling compounds across broad kinase panels where minor contaminants can yield false hit signals.

Chemical Biology Probe Development Requiring Bioorthogonal Alkyne Handle

The terminal alkyne at the 6-position serves as a bioorthogonal handle for CuAAC conjugation to azide-functionalized fluorophores, biotin, or affinity resins. This enables target engagement studies (e.g., pull-down proteomics, cellular imaging) without perturbing the 3-amino hinge-binding interaction. The 6-position ethynyl offers a distinct advantage over 4-ethynyl analogs in that it projects the conjugated probe away from the ATP-binding pocket, minimizing steric interference with target binding, an inference supported by molecular docking studies of ponatinib-analogous compounds [1].

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